molecular formula C8H4Cl2O3S B6189186 5-chloro-1-benzofuran-2-sulfonyl chloride CAS No. 128852-02-8

5-chloro-1-benzofuran-2-sulfonyl chloride

Cat. No.: B6189186
CAS No.: 128852-02-8
M. Wt: 251.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-benzofuran-2-sulfonyl chloride typically involves the chlorination of 1-benzofuran-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the benzofuran ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions using appropriate chlorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-1-benzofuran-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-chloro-1-benzofuran-2-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of benzofuran derivatives with potential biological activities .

Biology and Medicine: Benzofuran derivatives, including those synthesized from this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties . These compounds are being investigated for their potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable building block for various chemical processes .

Mechanism of Action

The mechanism of action of 5-chloro-1-benzofuran-2-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

  • 5-bromo-1-benzofuran-2-sulfonyl chloride
  • 5-iodo-1-benzofuran-2-sulfonyl chloride
  • 5-fluoro-1-benzofuran-2-sulfonyl chloride

Comparison: 5-chloro-1-benzofuran-2-sulfonyl chloride is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and biological activities. The choice of halogen can influence the compound’s stability, solubility, and overall chemical behavior .

Properties

CAS No.

128852-02-8

Molecular Formula

C8H4Cl2O3S

Molecular Weight

251.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.